1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone
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Overview
Description
1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a methyl group, and a phenylpiperazine moiety[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubsrscorg/en/content/articlelanding/2021/nj/d1nj00704a)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... Subsequent functionalization introduces the methyl group and the phenylpiperazine moiety[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and halogenating agents like bromine (Br₂)[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Biology: Its biological activity has been explored in various assays, including antimicrobial and antiviral tests[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Piperazines
Phenyl derivatives
Uniqueness: 1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
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Properties
IUPAC Name |
1-(2-methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-16-20(24-10-6-5-9-19(24)21-16)18(25)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,19,21H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNZSAHGRLYPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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